
5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the oxadiazole ring, along with a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 2,4,6-trimethylbenzohydrazide with carbon disulfide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The hydrogen atoms on the thiol group can be substituted with alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Antioxidant Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antioxidant properties. For instance, research has shown that the synthesized compounds containing the oxadiazole moiety possess strong inhibition against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This suggests potential therapeutic applications in diseases related to oxidative stress .
Antimicrobial Properties
5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been evaluated for their antimicrobial activity. Studies indicate that these compounds exhibit promising antibacterial and antifungal effects against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Potential
Research has identified oxadiazole derivatives as candidates for anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound for the development of new anticancer therapies .
Photoluminescent Materials
The incorporation of this compound into polymer matrices has been explored for its photoluminescent properties. These materials can be used in optoelectronic devices such as light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it suitable for various applications in display technologies .
Sensors
Due to its unique chemical properties, this oxadiazole derivative has potential applications in sensor technology. Its reactivity can be harnessed for the detection of heavy metals or other environmental pollutants through chelation mechanisms .
Heavy Metal Detection
The thiol group in this compound allows it to form complexes with heavy metals such as lead and cadmium. This property can be utilized in developing sensors or remediation agents for contaminated water sources .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A related compound with similar structural features but lacking the oxadiazole ring.
1,3,4-Oxadiazole-2-thiol: A simpler oxadiazole derivative without the 2,4,6-trimethylphenyl group.
Uniqueness
5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of the 2,4,6-trimethylphenyl group and the oxadiazole ring, which imparts specific chemical and biological properties
Biological Activity
5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₁H₁₂N₂OS
- Molecular Weight : 220.29 g/mol
- CAS Number : 41767058
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds followed by thiolation.
Anticancer Properties
Research has shown that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) through mechanisms involving the activation of p53 and caspase pathways .
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol | U-937 | 2.41 | p53 pathway activation |
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. It exhibits inhibitory activity against acetylcholinesterase and lipoxygenase enzymes. This suggests potential applications in treating neurodegenerative diseases and inflammatory conditions .
Enzyme | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 0.85 |
Lipoxygenase | Non-competitive | 1.20 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. For example, it has been tested against Mycobacterium tuberculosis with promising results indicating its potential as an anti-tuberculosis agent .
Case Studies
-
Anticancer Activity in MCF-7 Cells :
A study evaluated the effects of this compound on MCF-7 cells. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the mitochondrial pathway. -
Enzyme Inhibition Studies :
In another experimental setup, derivatives including this compound were screened for their ability to inhibit acetylcholinesterase activity. The results showed effective inhibition comparable to known inhibitors like donepezil.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- Apoptosis Induction : The compound activates apoptotic pathways leading to increased expression of pro-apoptotic proteins such as p53.
- Enzyme Interaction : It binds to active sites of enzymes like acetylcholinesterase and lipoxygenase due to its structural features that allow for effective molecular docking.
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-7(2)9(8(3)5-6)10-12-13-11(15)14-10/h4-5H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPSHAKHRMRFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NNC(=S)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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